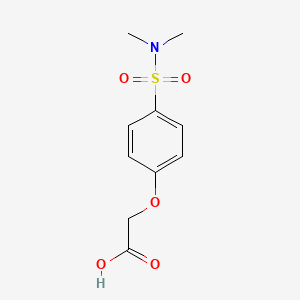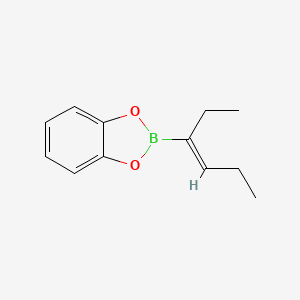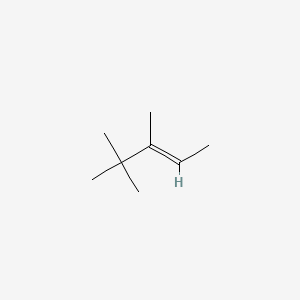
trans-3,4,4-Trimethyl-2-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3,4,4-Trimethyl-2-pentene is an organic compound with the molecular formula C8H16. It is a branched alkene with a double bond located at the second carbon atom of the pentene chain. This compound is also known by other names such as 3,4,4-trimethyl-2-pentene and 3,4,4-trimethylpent-2-ene .
准备方法
The synthesis of trans-3,4,4-Trimethyl-2-pentene can be achieved through various methods. One common synthetic route involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods often involve similar catalytic processes, utilizing solid or liquid acid catalysts to facilitate the reaction .
化学反应分析
trans-3,4,4-Trimethyl-2-pentene undergoes several types of chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the double bond, converting the alkene into an alkane.
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reagents and conditions used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
科学研究应用
trans-3,4,4-Trimethyl-2-pentene has several applications in scientific research:
作用机制
The mechanism of action of trans-3,4,4-Trimethyl-2-pentene involves its interaction with various molecular targets and pathways. For instance, during hydrogenation, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bond, resulting in the formation of a saturated alkane . In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products through intermediate steps involving reactive oxygen species .
相似化合物的比较
trans-3,4,4-Trimethyl-2-pentene can be compared with other similar compounds, such as:
2,3,4-Trimethylpentane: An isomeric compound with a similar structure but differing in the position of the double bond.
3,4,4-Trimethyl-1-pentene: Another isomer with the double bond located at the first carbon atom.
2-Methylpentane: A branched alkane with a similar carbon skeleton but lacking a double bond.
These comparisons highlight the unique properties and reactivity of this compound, particularly its ability to undergo various chemical reactions due to the presence of the double bond.
属性
CAS 编号 |
598-96-9 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
InChI 键 |
FZQMZRXKWHQJAG-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(C)(C)C |
手性 SMILES |
C/C=C(\C)/C(C)(C)C |
规范 SMILES |
CC=C(C)C(C)(C)C |
沸点 |
112.0 °C 112 °C |
密度 |
0.735 g/cu cm @ 25 °C |
闪点 |
BELOW 70 °F (BELOW 21 °C) (CLOSED CUP) |
Key on ui other cas no. |
39761-57-4 598-96-9 |
Pictograms |
Flammable |
溶解度 |
Soluble in ethanol |
蒸汽密度 |
3.87 (AIR= 1) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


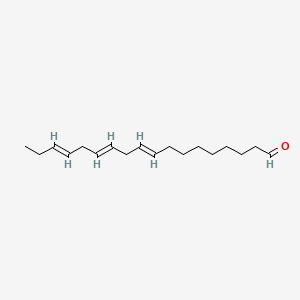
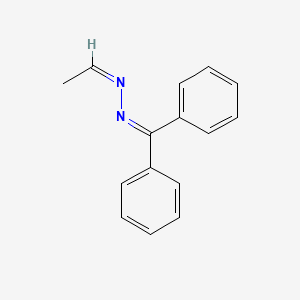
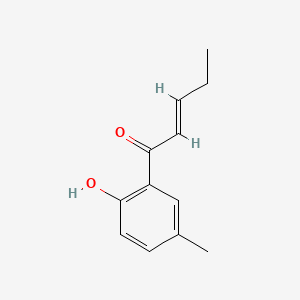
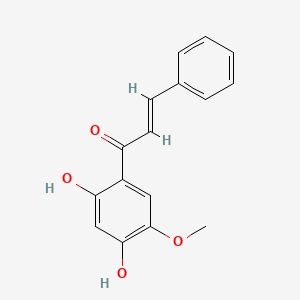
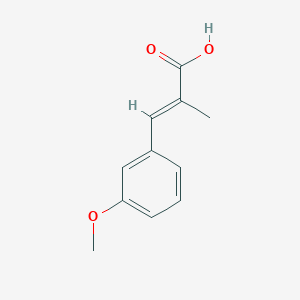
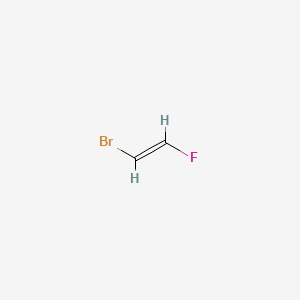

![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)
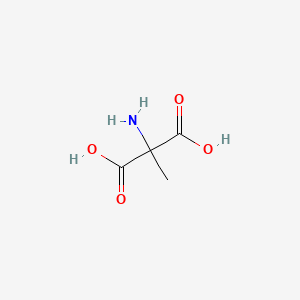
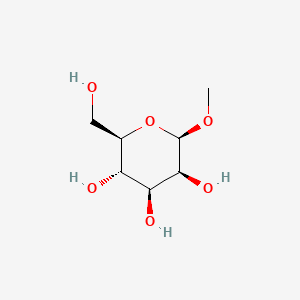
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1638064.png)
![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)
